N-(4-methylbenzyl)-4H-3,1-benzothiazin-2-amine is a compound classified under the benzothiazine family, characterized by its heterocyclic structure that combines a benzene ring with a thiazine ring. The compound has the molecular formula and a molecular weight of approximately 268.38 g/mol. It is identified by the CAS Registry Number 338396-02-4. Benzothiazines are known for their diverse biological activities, making them significant in medicinal chemistry and organic synthesis .
The synthesis of N-(4-methylbenzyl)-4H-3,1-benzothiazin-2-amine typically involves the reaction of 4-methylbenzylamine with 2-chlorobenzothiazine. The process generally requires a base, such as sodium hydroxide or potassium carbonate, and a solvent like dimethylformamide or dimethyl sulfoxide. The reaction is conducted at elevated temperatures (100-120°C) for several hours to ensure complete conversion of reactants into the desired product.
In an industrial context, production can be scaled using larger reactors and optimized conditions to enhance yield and purity. Continuous flow reactors may also be utilized to improve efficiency. Purification methods such as recrystallization or column chromatography are applied to isolate the pure compound .
N-(4-methylbenzyl)-4H-3,1-benzothiazin-2-amine can undergo various chemical reactions:
These reactions are essential for developing more complex molecules in organic synthesis.
The mechanism of action for N-(4-methylbenzyl)-4H-3,1-benzothiazin-2-amine involves its interaction with specific biological targets, such as enzymes or receptors. This compound may inhibit certain enzymes associated with cell proliferation, which could lead to anticancer effects. The precise molecular pathways and targets depend on the context of application and specific biological systems involved .
N-(4-methylbenzyl)-4H-3,1-benzothiazin-2-amine exhibits several notable physical and chemical properties:
These properties are crucial for its handling and application in laboratory settings.
N-(4-methylbenzyl)-4H-3,1-benzothiazin-2-amine has several applications in scientific research:
This compound's unique structure allows it to play significant roles across various scientific disciplines, highlighting its versatility and importance in research.
Benzothiazine derivatives represent a structurally diverse class of nitrogen-sulfur heterocycles that have evolved from anti-inflammatory applications to targeted therapeutics for neurological, infectious, and oncological diseases. Early benzothiazine-based drugs like piroxicam and meloxicam established the scaffold’s pharmaceutical relevance through cyclooxygenase inhibition [4] [6]. The 21st century witnessed strategic diversification into novel chemotypes, particularly with the discovery of nitro-benzothiazinones (BTZs) as potent antitubercular agents. BTZ043 and PBTZ169 emerged as clinical candidates exhibiting nanomolar activity against Mycobacterium tuberculosis through irreversible inhibition of decaprenylphosphoryl-β-D-ribose-2′-epimerase (DprE1), a vital enzyme in cell wall arabinan biosynthesis [2] [7]. Concurrently, structural hybridization expanded therapeutic applications: 4-amino-3-(2-methylbenzyl)coumarins demonstrated estrogenic activity in breast cancer models [3], while 1,2-benzothiazine-3-carbohydrazide derivatives emerged as monoamine oxidase inhibitors for neurological disorders [4] [6]. This evolution underscores the scaffold’s versatility in drug discovery.
Table 1: Evolution of Key Benzothiazine-Based Therapeutic Agents
Compound Class | Representative Agent | Primary Therapeutic Target | Biological Activity |
---|---|---|---|
Classical Anti-inflammatories | Piroxicam/Meloxicam | Cyclooxygenase (COX) | Anti-inflammatory, Analgesic |
Nitrobenzothiazinones | BTZ043/PBTZ169 | Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) | Antitubercular (nanomolar MIC vs. M. tuberculosis) |
4-Aminocoumarin-Benzylic Hybrids | 4-Amino-3-(2-methylbenzyl)coumarin | Estrogen Receptor (ER) pathways | Estrogenic activity in MCF-7 breast cancer cells |
Benzothiazine Carbohydrazides | 4-Hydroxy-N′-[benzylidene]-2H-benzo[e][1,2]thiazine-3-carbohydrazide 1,1-dioxide | Monoamine Oxidase (MAO) | MAO-A/MAO-B inhibition (IC₅₀ = 0.92–17.84 µM) |
The 4H-3,1-benzothiazin-2-amine core features a bicyclic system comprising a benzene ring fused to a 1,3-thiazinane heterocycle, with an exocyclic amine at C2 (PubChem CID: 284056) [5]. This scaffold exhibits three key structural attributes governing bioactivity:
Table 2: Key Structural Features of 4H-3,1-Benzothiazin-2-amine Derivatives from Experimental Studies
Structural Feature | Analytical Method | Key Observations | Biological Implication |
---|---|---|---|
Ring Conformation | X-ray Crystallography | Planar (2a·H₂O) to puckered (2d, deviation = 0.515 Å) | Target binding adaptability |
Electron Distribution | ¹³C NMR / DFT Calculations | Deshielded C2/C4 (δC 57–163 ppm) [6] | Electrophilic character for enzyme inhibition |
Hydrogen-Bonding Network | IR Spectroscopy / X-ray | N-H stretch 3200–3400 cm⁻¹; O···H–O bonds (2.7–3.0 Å) [7] | Target binding stabilization |
Substituent Effects on Planarity | Comparative Crystallography | Halogens/methoxy at C6/C7 modulate planarity [7] | Tunable steric and electronic properties |
The incorporation of N-(4-methylbenzyl) at the C2-amine position of 4H-3,1-benzothiazin-2-amine introduces strategic physicochemical and steric properties that enhance target engagement:
Table 3: Bioactivity Modulation by N-Benzyl Substitution in Benzothiazine/Cognate Scaffolds
Scaffold | N-Substituent | Target | Effect on Bioactivity |
---|---|---|---|
4H-3,1-Benzothiazin-4-one | 4-Ethoxycarbonylpiperazin-1-yl | DprE1 (M. tuberculosis) | MIC = 0.7 µg/mL (H37Rv) vs. >10 µg/mL for unsubstituted [7] |
4-Amino-3-(2-methylbenzyl)coumarin | 2-Methylbenzyl | Estrogen Receptor (MCF-7) | ER-mediated transactivation (luciferase assay) [3] |
1,2-Benzothiazine-3-carbohydrazide 1,1-dioxide | 4-Fluorobenzylidene | Monoamine Oxidase B | IC₅₀ = 0.92 µM vs. 4.31 µM for unsubstituted hydrazide [4] |
Benzo[e][1,3]thiazin-4-one | 2-Morpholinoethyl | Acetylcholinesterase (Rat cortex) | IC₅₀ = 8.48 µM (5Bd) |
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0
CAS No.: 50875-10-0